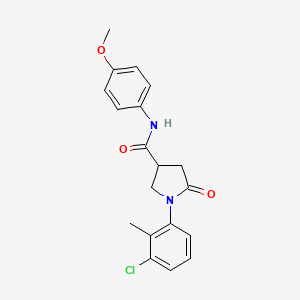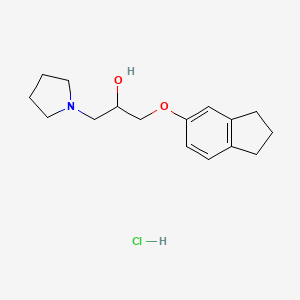
1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CMPD1, is a synthetic compound that belongs to the family of pyrrolidinecarboxamides. It is a potent and selective inhibitor of the enzyme TAK1 (Transforming growth factor beta-activated kinase 1), which plays a crucial role in various cellular processes such as inflammation, immune response, and cell survival. CMPD1 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its pharmacological effects by inhibiting the activity of TAK1, which is a serine/threonine kinase that plays a critical role in the regulation of various cellular processes. TAK1 is activated by various stimuli, including cytokines, growth factors, and environmental stressors, and it regulates the activation of downstream signaling pathways, including NF-κB, MAPK, and JNK. By inhibiting TAK1, 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide suppresses the activation of these pathways, leading to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. It suppresses the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1, which are implicated in various diseases. 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of TAK1, which makes it an ideal tool for studying the role of TAK1 in various cellular processes. It has been extensively characterized in vitro and in vivo, and its pharmacological effects have been well-documented. However, 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its limited solubility in aqueous solutions, which can make it challenging to use in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective TAK1 inhibitors based on the structure of 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. Another area of interest is the investigation of the therapeutic potential of 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and to identify potential off-target effects.
Aplicaciones Científicas De Investigación
1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of TAK1, which is involved in the regulation of various signaling pathways, including NF-κB, MAPK, and JNK. This inhibition leads to the suppression of pro-inflammatory cytokines and chemokines, which are implicated in various diseases.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-16(20)4-3-5-17(12)22-11-13(10-18(22)23)19(24)21-14-6-8-15(25-2)9-7-14/h3-9,13H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRPTJAFTXFUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-bromophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B3989030.png)
![methyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989038.png)
![N-[2-(1-adamantyl)ethyl]-4-methylbenzamide](/img/structure/B3989039.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide](/img/structure/B3989051.png)

![4-{3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B3989061.png)
![4-{3-[2-(4-biphenylyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3989070.png)
![N-[2-(1-adamantyl)ethyl]acetamide](/img/structure/B3989079.png)
![ethyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3989095.png)
![ethyl 4-[4-(2-furoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3989096.png)
![N-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetyl}glycine](/img/structure/B3989106.png)
![ethyl 1-[(6-methoxy-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-4-piperidinecarboxylate](/img/structure/B3989124.png)